molecular formula C13H13NO4 B15216244 2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate

2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B15216244
M. Wt: 247.25 g/mol
InChI Key: RZWKHKSCJMTUMZ-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate is a compound belonging to the class of 2H-chromenes, which are important oxygen heterocycles. These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. They have also been used broadly in materials science and organic synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of various derivatives and functionalized compounds.

Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, salicylaldehyde, and ethyl-4,4,4-trifluoroacetoacetate . Reaction conditions often involve heating under reflux or the use of microwave irradiation to facilitate the reactions.

Major Products Formed: The major products formed from these reactions include hydrazides, pyrroles, pyrazoles, 1,3-thiazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles . These products have significant biological and pharmacological activities.

Scientific Research Applications

2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it has been studied for its pharmacological effects, including analgesic, anti-arthritis, anti-inflammatory, anti-pyretic, anti-viral, anti-cancer, and anticoagulant properties . In industry, it is used in the development of materials with specific properties and functions .

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of biological processes. For example, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as 2H-chromene-3-carboxylate derivatives. These compounds share a similar core structure but differ in their functional groups and substituents. The unique properties of this compound, such as its specific pharmacological activities and synthetic versatility, distinguish it from other related compounds .

List of Similar Compounds:

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

[2-(methylamino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C13H13NO4/c1-14-12(15)8-18-13(16)10-6-9-4-2-3-5-11(9)17-7-10/h2-6H,7-8H2,1H3,(H,14,15)

InChI Key

RZWKHKSCJMTUMZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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